molecular formula C24H23N5S B4569471 2-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-PHENYL-1,3-THIAZOLE

2-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-PHENYL-1,3-THIAZOLE

Cat. No.: B4569471
M. Wt: 413.5 g/mol
InChI Key: KUKJZBDXPOIPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-PHENYL-1,3-THIAZOLE is a useful research compound. Its molecular formula is C24H23N5S and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1',5'-dimethyl-5-(4-methylphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is 413.16741693 g/mol and the complexity rating of the compound is 613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Inhibitory Effect on Iron Corrosion : Bipyrazole compounds have demonstrated significant efficiency as corrosion inhibitors for pure iron in acidic media. Studies have shown that these inhibitors can achieve high inhibition efficiencies, suggesting their potential application in protecting metal surfaces against corrosion in various industrial processes (Chetouani et al., 2005).

Antimicrobial Activity

Synthesis and Antimicrobial Activity : Derivatives of bipyrazoles, incorporating benzothiazole moieties, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising effects against various microbial strains, indicating their potential as pharmacophore hybrids in developing new antimicrobial agents (Amir et al., 2012).

Theoretical Studies on Corrosion Inhibition

Density Functional Theory (DFT) Study : Theoretical studies on bipyrazole derivatives have been conducted to elucidate their inhibition efficiencies against corrosion. These studies, using DFT, help in understanding the molecular basis of their action as corrosion inhibitors, offering insights into the design of more efficient compounds (Wang et al., 2006).

Organic Synthesis

Regioselective Arylation of Azoles : The palladium-catalyzed direct arylation of azoles represents a significant method in organic synthesis, enabling the efficient creation of complex molecules. This methodology could potentially be applied to the synthesis or modification of bipyrazole derivatives, expanding their application range in medicinal chemistry and material science (Bellina et al., 2013).

Anti-inflammatory and Analgesic Activities

Synthesis and Biological Evaluation : Research into the synthesis of bipyrazole derivatives and their evaluation for anti-inflammatory and analgesic activities has been conducted. Such studies indicate the potential of these compounds in the development of new therapeutic agents for managing pain and inflammation (Eweas et al., 2015).

Properties

IUPAC Name

2-[3-(1,5-dimethylpyrazol-4-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5S/c1-16-9-11-19(12-10-16)21-13-23(20-14-25-28(3)17(20)2)29(27-21)24-26-22(15-30-24)18-7-5-4-6-8-18/h4-12,14-15,23H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKJZBDXPOIPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N(N=C3)C)C)C4=NC(=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-PHENYL-1,3-THIAZOLE
Reactant of Route 2
Reactant of Route 2
2-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-PHENYL-1,3-THIAZOLE
Reactant of Route 3
Reactant of Route 3
2-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-PHENYL-1,3-THIAZOLE
Reactant of Route 4
Reactant of Route 4
2-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-PHENYL-1,3-THIAZOLE
Reactant of Route 5
2-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-PHENYL-1,3-THIAZOLE
Reactant of Route 6
Reactant of Route 6
2-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-PHENYL-1,3-THIAZOLE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.